(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid typically involves multiple steps, including:
- Formation of the core aromatic structure through electrophilic aromatic substitution reactions.
- Introduction of functional groups via nucleophilic substitution or addition reactions.
- Coupling reactions to link the aromatic rings and functional groups together.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including:
- Use of catalysts to increase reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfanyl groups would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of its functional groups on biological systems, potentially serving as a model compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid would depend on its specific interactions with molecular targets. These interactions could involve:
- Binding to enzymes or receptors, altering their activity.
- Modulating signaling pathways within cells.
- Interacting with DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid shares structural similarities with other aromatic compounds containing sulfanyl and carbonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O7S2/c35-29(17-19-31(37)38)33-21-1-9-25(10-2-21)42-27-13-5-23(6-14-27)41-24-7-15-28(16-8-24)43-26-11-3-22(4-12-26)34-30(36)18-20-32(39)40/h1-20H,(H,33,35)(H,34,36)(H,37,38)(H,39,40)/b19-17-,20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNFXFNOHYAEF-CLFAGFIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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